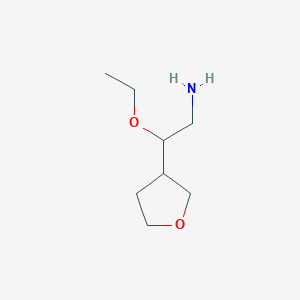![molecular formula C17H24N2O3S B2747108 (1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705849-41-7](/img/structure/B2747108.png)
(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide, also known as MSPEP, is a chemical compound that has been widely studied for its potential therapeutic applications. MSPEP belongs to the class of compounds known as azabicyclooctanes, which have been shown to have a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. In
Wirkmechanismus
The mechanism of action of (1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide is not fully understood, but it is believed to act as a selective agonist at the μ-opioid receptor. This receptor is involved in the modulation of pain, reward, and mood, and is the target of many analgesic drugs, including morphine. This compound has also been shown to have affinity for the serotonin 5-HT1A receptor, which may contribute to its antipsychotic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In animal studies, this compound has been shown to reduce pain and inflammation, with a potency similar to that of morphine. Additionally, this compound has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and has a high potency and selectivity for its target receptors. However, this compound also has limitations, including its potential for addiction and abuse, and its potential to cause respiratory depression and other side effects.
Zukünftige Richtungen
There are several future directions for research on (1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the exploration of this compound's potential therapeutic applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential for addiction and abuse.
Synthesemethoden
The synthesis of (1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide involves the reaction of (1R,5S)-8-azabicyclo[3.2.1]octan-3-one with phenethylamine and methylsulfonyl chloride. The reaction is carried out in the presence of a base and a solvent, typically dichloromethane or chloroform. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
(1R,5S)-3-(methylsulfonyl)-N-phenethyl-8-azabicyclo[3.2.1]octane-8-carboxamide has been studied extensively for its potential use as an analgesic and anti-inflammatory agent. In animal models, this compound has been shown to reduce pain and inflammation, with a potency similar to that of morphine. Additionally, this compound has been shown to have antipsychotic effects, making it a potential treatment for schizophrenia and other psychiatric disorders.
Eigenschaften
IUPAC Name |
3-methylsulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O3S/c1-23(21,22)16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMQWYJNOHVTFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

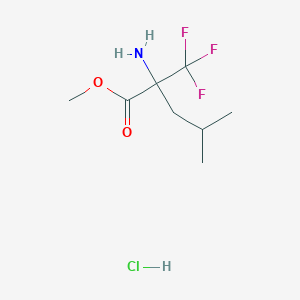
![(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride](/img/structure/B2747028.png)
![N-((1-(4-fluorophenyl)cyclopropyl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2747032.png)
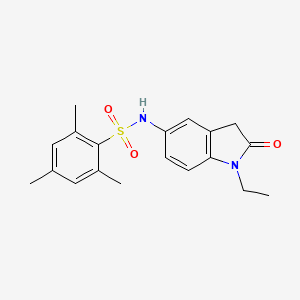
![5-(2,3-dihydro-1H-inden-5-yl)-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2747035.png)
![N-[1-Benzothiophen-3-yl-(2-methylcyclopropyl)methyl]-N-methylprop-2-enamide](/img/structure/B2747039.png)
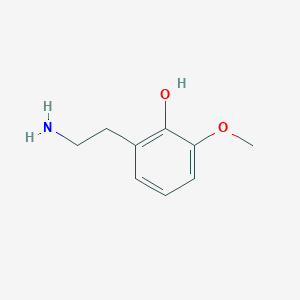
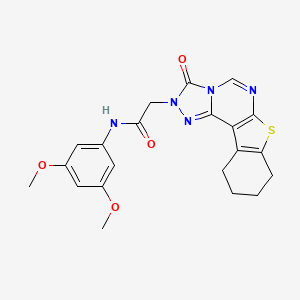
![3-{3-[(3-methoxypropyl)carbamoyl]-1H-pyrazol-1-yl}propanoic acid](/img/structure/B2747043.png)
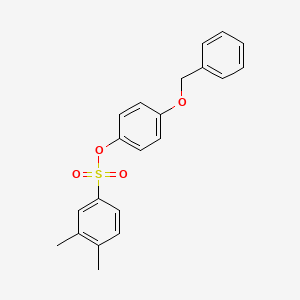
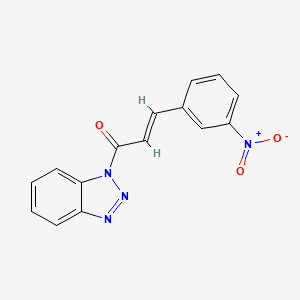
![2,6-Dimethylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone](/img/structure/B2747046.png)
